6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
The compound “6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a heterocyclic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods. For example, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was characterized using FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was synthesized with a yield of 62% and a melting point of 231–233 °C .Scientific Research Applications
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine is a versatile scaffold in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. It's often encountered in kinase inhibitors for its efficacy in binding to the hinge region of the kinase, contributing to potency and selectivity in drug design. Its structural flexibility allows for the formation of multiple kinase binding modes, making it a staple in kinase inhibitor patents and research (Wenglowsky, 2013).
Pyrazolo[3,4-b]pyridine in Chemical Properties and Complex Formation
This compound's chemistry is multifaceted, demonstrated in various applications like spectroscopy, structural analyses, and bioactivity investigations. It's used in forming metal complexes and serves a role in biological and electrochemical activities. The review provides a comprehensive look at its preparation, properties, and the potential research gaps, suggesting more opportunities for its utilization (Boča, Jameson, & Linert, 2011).
Pyrazolo[3,4-b]pyridine in Heterocyclic N-Oxide Derivatives
Heterocyclic N-oxide derivatives, including those from pyrazolo[3,4-b]pyridine, exhibit a broad range of functionalities in organic synthesis, catalysis, and medicinal applications. They've been recognized for their roles in forming metal complexes, designing catalysts, asymmetric synthesis, and demonstrating significant medicinal properties like anticancer, antibacterial, and anti-inflammatory activities. This class of compounds represents a significant portion of heterocyclic chemistry due to their versatility and potential in advanced drug development (Li et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Compounds with similar structures have been found to have varied medicinal applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to have significant antibacterial and antifungal potential . This suggests that 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine may also have antimicrobial effects.
Future Directions
The future directions in the research of similar compounds could involve the development of more effective synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Biochemical Analysis
Biochemical Properties
The compound 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often through the formation of hydrogen bonds with amino acid residues like GLU315, SER316, ASP474, ALA520, and ASN522 .
Cellular Effects
In terms of cellular effects, this compound has been studied for its cytotoxicity in terms of percent viability of cells against HepG2 cells and found to be in the range of 70–80% up to 100 µM . It has also been found to have significant antibacterial and antifungal potential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular docking was carried out to observe the formation of H-bond and binding affinities against the receptor GlcN-6P .
Properties
IUPAC Name |
6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXURMFOCVXBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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